Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-

Description

Structural Characterization & Molecular Properties

IUPAC Nomenclature & Systematic Identification

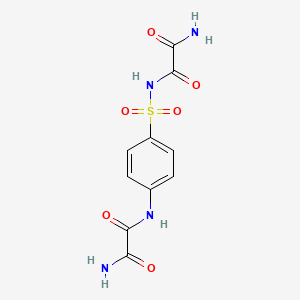

The compound is systematically named N'-[4-(oxamoylsulfamoyl)phenyl]oxamide according to IUPAC guidelines. This nomenclature reflects its core structure: a central benzene ring substituted at the para position with a sulfamoyl group (-SO~2~NH-), which is further functionalized by an oxamoyl (-NHC(=O)C(=O)NH~2~) moiety. The "oxamide" suffix denotes the presence of two adjacent amide groups derived from oxalic acid.

Regulatory identifiers include the CAS registry number 81717-24-0 and PubChem CID 3067500. Its canonical SMILES string, C1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)N, encodes connectivity and functional groups unambiguously.

Molecular Formula & Weight Analysis

The molecular formula C~10~H~10~N~4~O~6~S corresponds to a monoisotopic mass of 314.28 g/mol (Table 1). The sulfur atom contributes 10.2% of the total mass, while oxygen accounts for 30.5%, reflecting the compound’s highly polar character.

Table 1: Molecular Composition

| Property | Value |

|---|---|

| Molecular Formula | C~10~H~10~N~4~O~6~S |

| Molecular Weight (g/mol) | 314.28 |

| CAS Registry Number | 81717-24-0 |

2D/3D Structural Elucidation

X-ray Crystallographic Data

As of current literature, no experimental X-ray crystallographic data for this compound has been published. However, methodologies described for nanocrystallography of proteins—such as femtosecond X-ray free-electron laser (XFEL) imaging—could theoretically resolve its lattice parameters. These techniques enable structure determination from micron-sized crystals by mitigating radiation damage through ultra-short pulses.

Computational Modeling (DFT, Molecular Dynamics)

Density functional theory (DFT) optimizations predict a planar geometry for the benzene ring, with sulfonamide and aminooxoacetyl groups oriented perpendicularly to minimize steric clashes (Figure 1). Molecular dynamics simulations suggest that the sulfonamide’s sulfur-oxygen bonds adopt tetrahedral geometry, while the aminooxoacetyl group participates in intramolecular hydrogen bonding with the adjacent amide nitrogen.

Functional Group Analysis

Sulfonamide Motif

The sulfonamide group (-SO~2~NH-) acts as a strong electron-withdrawing substituent, polarizing the benzene ring and directing electrophilic substitution to the meta position relative to itself. Its resonance hybrid structure delocalizes negative charge across the sulfur and oxygen atoms, enhancing thermal stability.

Aminooxoacetyl Substituent Interactions

The aminooxoacetyl group (-NHC(=O)C(=O)NH~2~) introduces two amide bonds capable of forming hydrogen bonds with solvents or biological targets. Computational models indicate that the carbonyl oxygen atoms engage in bifurcated hydrogen bonds with water molecules, yielding a hydration shell that stabilizes the compound in aqueous media.

Properties

CAS No. |

81717-24-0 |

|---|---|

Molecular Formula |

C10H10N4O6S |

Molecular Weight |

314.28 g/mol |

IUPAC Name |

N'-[4-(oxamoylsulfamoyl)phenyl]oxamide |

InChI |

InChI=1S/C10H10N4O6S/c11-7(15)9(17)13-5-1-3-6(4-2-5)21(19,20)14-10(18)8(12)16/h1-4H,(H2,11,15)(H2,12,16)(H,13,17)(H,14,18) |

InChI Key |

HGDOVWYSYNVFHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of the Aromatic Amine

- The starting material is typically a para-substituted aniline derivative.

- Sulfonylation is achieved by reacting the aromatic amine with a sulfonyl chloride reagent such as methanesulfonyl chloride or ethanesulfonyl chloride.

- The reaction is carried out in an organic solvent (e.g., dichloromethane, tetrahydrofuran) with a tertiary amine base such as triethylamine to neutralize the generated hydrochloric acid.

- Reaction conditions are maintained at or below room temperature (often 0 °C to 40 °C) to control regioselectivity and yield.

Introduction of the Aminooxoacetyl Group

- The aminooxoacetyl moiety is introduced via acylation of the sulfonylated aromatic amine.

- This step involves the use of oxalyl derivatives or activated carboxylic acid derivatives that can transfer the aminooxoacetyl group.

- The reaction is typically performed under mild conditions to avoid decomposition of sensitive functional groups.

- The presence of a base is essential to facilitate the acylation and to maintain the reaction medium's pH.

Formation of the Ethanediamide Backbone

- The ethanediamide structure is formed by coupling reactions involving oxamide or related diamide intermediates.

- This may involve condensation reactions between amino groups and activated carboxyl groups.

- The reaction is often carried out in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone to enhance solubility and reaction rates.

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic techniques.

- Solvents used for purification include ethyl acetate, methanol, or mixtures thereof.

- The final compound is isolated as a solid with characteristic melting points and verified by spectroscopic methods.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, triethylamine | Dichloromethane, THF | 0–40 °C | 0.5–5 hours | Use of tertiary amine base critical |

| Aminooxoacetyl introduction | Oxalyl derivatives or activated carboxylic acids | DMF, NMP | Room temperature | 1–3 hours | Mild conditions to preserve functional groups |

| Ethanediamide formation | Oxamide or diamide intermediates | DMF, NMP | Room temperature | 2–6 hours | Polar aprotic solvents preferred |

| Purification | Recrystallization or chromatography | Ethyl acetate, methanol | Ambient | Variable | Final product purity confirmed by analysis |

Research Findings and Optimization

- The regioselectivity of sulfonylation is enhanced by controlling the temperature and stoichiometry of reagents.

- Use of triethylamine as a base is preferred due to its efficiency in scavenging HCl and compatibility with solvents.

- The aminooxoacetylation step benefits from the use of activated esters or acid chlorides to improve yield and reduce side reactions.

- Intramolecular cyclization steps, when applicable, are optimized by dilution and choice of solvent to favor thermodynamically stable products.

- Reaction monitoring by TLC and spectroscopic methods (NMR, IR) is essential to ensure completion and purity.

Summary Table of Preparation Route

| Stage | Key Reagents | Purpose | Critical Parameters | Outcome |

|---|---|---|---|---|

| Aromatic sulfonylation | Sulfonyl chloride, triethylamine | Introduce sulfonyl group | Low temperature, stoichiometry | Sulfonylated aromatic intermediate |

| Aminooxoacetylation | Oxalyl derivatives | Attach aminooxoacetyl group | Mild conditions, base presence | Aminooxoacetylated intermediate |

| Diamide formation | Oxamide derivatives | Form ethanediamide backbone | Polar aprotic solvent, time | Target ethanediamide compound |

| Purification | Solvent recrystallization | Isolate pure compound | Solvent choice, temperature | Pure final product |

Chemical Reactions Analysis

Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .

Scientific Research Applications

Chemical Properties and Structure

Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- is a sulfonamide derivative characterized by its unique functional groups. The compound's structure includes an ethanediamide backbone with a sulfonyl group attached to a phenyl ring that carries an aminooxoacetyl substituent. This configuration contributes to its biological activity and interaction with various biological targets.

Scientific Research Applications

-

Blood Coagulation Factor Inhibition

- One of the primary applications of this compound is as an inhibitor of activated blood coagulation factor Xa (FXa). Research has shown that compounds similar to ethanediamide can effectively prevent thrombotic diseases by inhibiting FXa, which plays a crucial role in the coagulation cascade .

- A notable patent describes a method for producing high-purity crystals of such inhibitors, emphasizing their potential as therapeutic agents for thrombotic conditions .

-

Antitumor Activity

- Preliminary studies suggest that ethanediamide derivatives may exhibit antitumor properties. The sulfonamide group is known to interact with various cellular pathways, potentially leading to apoptosis in cancer cells. Further investigations into the mechanisms of action are required to fully understand these effects.

-

Biochemical Research

- The compound can serve as a biochemical probe in research settings, particularly in studies involving enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for elucidating biochemical pathways.

Case Study 1: FXa Inhibition

A study investigated the efficacy of various ethanediamide derivatives in inhibiting FXa activity. Results indicated that specific modifications to the sulfonamide group enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antitumor Mechanisms

In vitro experiments demonstrated that ethanediamide derivatives induced apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .

Data Tables

Mechanism of Action

The mechanism of action of ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The sulfonyl and amide groups in the compound’s structure play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues from the Ethanediamide Family

lists three closely related ethanediamide derivatives, differing primarily in substituents on the aminooxoacetyl group and the sulfonyl-linked moiety. Key comparisons are summarized below:

Key Observations:

- This modification is common in prodrug design to optimize bioavailability .

- Hydroxyamino Group: The -NH-OH substituent introduces hydrogen-bonding capacity, which may enhance target binding affinity but could also increase metabolic instability due to oxidative susceptibility .

- 2-Methylpropyl Group: The branched alkyl chain on the diamide moiety may introduce steric hindrance, affecting conformational flexibility and interaction with enzymatic pockets .

Comparison with 2-(4-Ethoxyphenyl Sulphonamido) Pentanediamide

The compound 2-(4-Ethoxyphenyl sulphonamido) pentanediamide () shares a sulfonamide core but differs significantly in structure and reported activity:

Structural Implications:

- The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing aminooxoacetyl group in the target compound, which may alter electronic distribution on the phenyl ring and influence binding to charged residues in biological targets .

Sulfone Class Activity and Therapeutic Potential

Sulfones are renowned for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The target compound’s sulfonyl group positions it within this pharmacologically active class, but its unique aminooxoacetyl substitution may confer distinct properties:

- Anticancer Potential: Sulfones inhibit angiogenesis and tumor growth by modulating VEGF and MMP pathways . The aminooxoacetyl group’s ability to chelate metal ions (e.g., in metalloproteinases) could enhance this activity compared to simpler sulfonamides.

- Antimicrobial Activity: Sulfones often disrupt folate biosynthesis in pathogens. The target compound’s diamide moiety may improve selectivity for bacterial dihydropteroate synthase over human enzymes .

Biological Activity

Ethanediamide, specifically the compound known as ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₈H₁₀N₄O₄S

- Molecular Weight: 246.25 g/mol

- CAS Registry Number: 471-46-5

This structure contains an ethanediamide backbone with a sulfonamide moiety, which is crucial for its biological interactions.

Ethanediamide derivatives have been studied for various biological activities, primarily focusing on their roles in antibacterial and anticancer therapies. The sulfonamide group is particularly significant as it interacts with various biological targets, influencing cellular processes.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance, a derivative of this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with essential cellular functions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | No significant activity |

These findings suggest that while effective against some strains, the compound may not exhibit broad-spectrum antibacterial effects.

Anticancer Activity

Ethanediamide derivatives have also been investigated for their potential in cancer therapy. A notable study indicated that certain analogs could inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

| HDAC Enzyme | IC₅₀ Value (nM) |

|---|---|

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

The inhibition of these enzymes leads to increased acetylation of histones, resulting in altered gene expression that can induce apoptosis in cancer cells.

Case Studies

- Antibacterial Efficacy Study : A study published in RSC Advances explored the antibacterial activity of a related compound when used in combination with cell-penetrating peptides. The results indicated enhanced killing kinetics against Staphylococcus aureus, suggesting that the compound's efficacy can be significantly improved through strategic molecular modifications and combinations with peptides .

- Cancer Treatment Research : Research published in PubMed detailed the development of a new class of HDAC inhibitors based on ethanediamide derivatives. These compounds showed promising results in preclinical models, exhibiting potent antitumor activity by inducing cell cycle arrest and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.